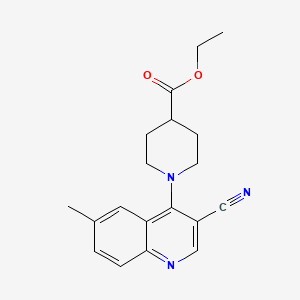

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide” is a derivative of the 1,2,4-oxadiazole class of compounds . 1,2,4-oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Drug Discovery

Metabolic and disposition studies of potent HIV integrase inhibitors have utilized 19F-nuclear magnetic resonance (NMR) spectroscopy, highlighting the importance of 1,2,4-oxadiazole derivatives in the drug discovery process. These studies focus on understanding the metabolic fate and excretion patterns of compounds, which is crucial for the selection of candidates for further development. The major metabolite identified in these studies was the 5-O-glucuronide, which underscores the role of metabolism in the elimination of these compounds (Monteagudo et al., 2007).

Anticancer Activity

Research into the design and synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide derivatives has revealed their potential for anticancer applications. A study on substituted benzamides evaluated their anticancer activity against multiple cancer cell lines, with some compounds showing higher activity than reference drugs. This suggests the promising application of these derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Antibacterial Properties

The synthesis and characterization of Schiff base compounds containing the 1,2,4-oxadiazole moiety have demonstrated antibacterial activities against both gram-positive and gram-negative bacteria. These findings contribute to the development of new antibacterial agents, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in combating bacterial infections (Kakanejadifard et al., 2013).

Material Science Applications

In material science, aromatic polyamides with pendent acetoxybenzamide groups have been synthesized, incorporating 1,3,4-oxadiazole units. These materials exhibit good thermal stability and solubility, enabling their use in thin films and potentially in electronic applications due to their blue fluorescence properties (Sava et al., 2003).

Insecticidal Activity

The design and synthesis of anthranilic diamide analogues containing 1,2,4-oxadiazole rings have shown significant insecticidal activity against Plutella xylostella, with some compounds displaying high mortality at low concentrations. This research opens new avenues for the development of potent insecticides based on 1,2,4-oxadiazole derivatives, offering potential solutions for pest management in agriculture (Liu et al., 2017).

Wirkmechanismus

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets by forming hydrogen bonds . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring act as hydrogen bond acceptors , which could potentially influence the interaction with their targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound may affect pathways related to these enzymes.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole ring in the compound’s structure could potentially influence its pharmacokinetic properties, as oxadiazoles are known to possess hydrogen bond acceptor properties .

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Action Environment

It is known that the synthesis of 1,2,4-oxadiazole derivatives can be achieved at ambient temperature , suggesting that the compound may be stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(18-11-6-4-3-5-7-11)13(17)14-8-12-15-10(2)16-19-12/h3-7,9H,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVPAGORQLWWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)